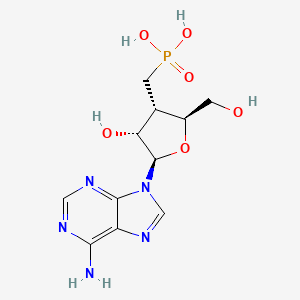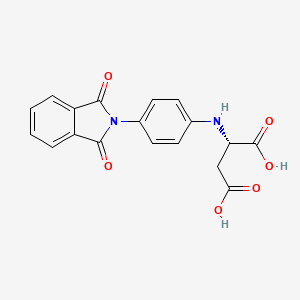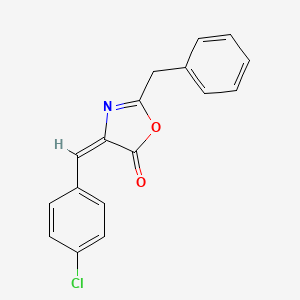
2-Benzyl-4-(4-chlorobenzylidene)oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-4-(4-chlorobenzylidene)oxazol-5(4H)-one is a heterocyclic compound that features an oxazole ring with benzyl and chlorobenzylidene substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-(4-chlorobenzylidene)oxazol-5(4H)-one typically involves the condensation of benzylamine with 4-chlorobenzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with an appropriate reagent, such as acetic anhydride, to form the oxazole ring. The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol or toluene.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield and purity, as well as considerations for cost-effectiveness and environmental impact, are crucial. Catalysts and automated systems may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-4-(4-chlorobenzylidene)oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Halogen substitution reactions can occur, particularly at the chlorobenzylidene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions may involve reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives.
Scientific Research Applications
2-Benzyl-4-(4-chlorobenzylidene)oxazol-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Benzyl-4-(4-chlorobenzylidene)oxazol-5(4H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-4-(4-methylbenzylidene)oxazol-5(4H)-one: Similar structure but with a methyl group instead of a chlorine atom.
2-Benzyl-4-(4-fluorobenzylidene)oxazol-5(4H)-one: Similar structure but with a fluorine atom instead of a chlorine atom.
2-Benzyl-4-(4-nitrobenzylidene)oxazol-5(4H)-one: Similar structure but with a nitro group instead of a chlorine atom.
Uniqueness
The presence of the chlorobenzylidene moiety in 2-Benzyl-4-(4-chlorobenzylidene)oxazol-5(4H)-one imparts unique chemical and biological properties. The chlorine atom can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs.
Properties
Molecular Formula |
C17H12ClNO2 |
|---|---|
Molecular Weight |
297.7 g/mol |
IUPAC Name |
(4E)-2-benzyl-4-[(4-chlorophenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H12ClNO2/c18-14-8-6-13(7-9-14)10-15-17(20)21-16(19-15)11-12-4-2-1-3-5-12/h1-10H,11H2/b15-10+ |
InChI Key |
RAWWGXCYQQTIMC-XNTDXEJSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC2=N/C(=C/C3=CC=C(C=C3)Cl)/C(=O)O2 |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=CC3=CC=C(C=C3)Cl)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


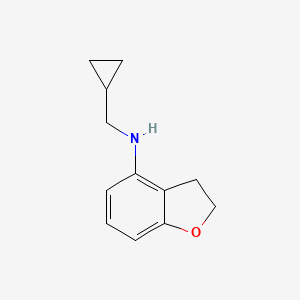
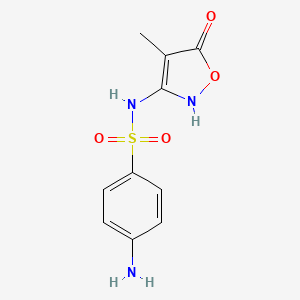
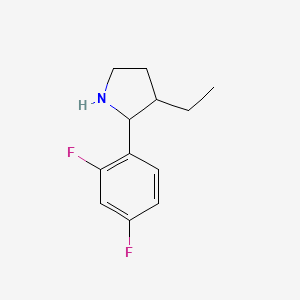
![3-Cyclobutyl-1-ethyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12894276.png)
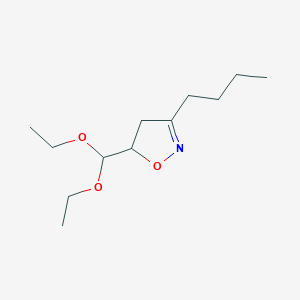
![Ethyl 5-(benzyloxy)-1H-pyrrolo[2,3-C]pyridine-2-carboxylate](/img/structure/B12894288.png)
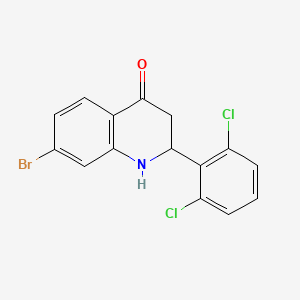
![3-(4-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12894308.png)

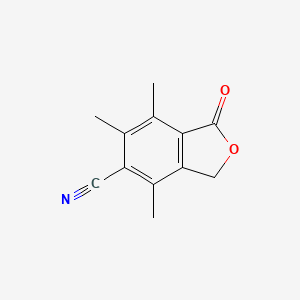
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-pentyl-1H-purin-6-one](/img/structure/B12894329.png)
![2-{[1-(2-Chlorophenyl)isoquinolin-3-yl]oxy}-N,N-dimethylethan-1-amine](/img/structure/B12894332.png)
